(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptane is a bicyclic compound that belongs to the class of diazabicyclo compounds. It features a pyridine ring attached to a bicyclic structure, which is significant in medicinal chemistry due to its potential biological activities. The compound is identified by the Chemical Abstracts Service number 286959-56-6 and has a molecular formula of with a molecular weight of approximately 191.23 g/mol .
This compound is classified under heterocyclic compounds, specifically as a diazabicyclo compound due to the presence of nitrogen atoms in its bicyclic structure. Its unique configuration contributes to its biological properties, making it an interesting subject for pharmaceutical research.
The synthesis of (1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptane typically involves multi-step organic reactions. A notable method includes the use of cyclization reactions that form the bicyclic structure from simpler precursors.
Methods:
The molecular structure of (1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptane can be depicted as follows:
(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptane participates in various chemical reactions due to its functional groups and structural characteristics.
These reactions are essential for developing derivatives with enhanced pharmacological profiles.
The mechanism of action for (1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptane primarily involves its interaction with biological targets such as receptors or enzymes.
Data from biological assays can provide insights into its efficacy and potential side effects.
Relevant data should include melting point and boiling point if available from reliable sources.
(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptane has several scientific applications:
This compound represents a valuable resource in both academic research and pharmaceutical applications due to its diverse functionalities and potential therapeutic benefits.
The 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold serves as a rigid piperazine bioisostere critical for conformational restriction in neuropharmacological agents. A practical gram-scale synthesis employs a Staudinger reduction-cyclization sequence starting from azide intermediates, achieving high enantiomeric purity (>98% ee) for the (1S,4S) configuration [3]. This method overcomes traditional limitations in accessing the bridged diazabicyclic framework. The chiral Boc-protected precursor, (1S,4S)-(−)-2-Boc-2,5-diazabicyclo[2.2.1]heptane, is synthesized with optical activity ([α]²²/D = −44°, chloroform) and serves as a key intermediate for further functionalization [7]. Crystallization yields material with 95% purity and a defined melting point (74–76°C), ensuring reproducibility in downstream applications. The rigid core’s topographical constraints enhance selectivity for neuronal nicotinic receptors by locking pharmacophores in bioactive conformations [8].
Table 1: Key Synthetic Routes to the DBH Core
Method | Starting Material | Chiral Control | Yield | Application |
---|---|---|---|---|
Staudinger Reduction | Azide Intermediate | HPLC Resolution | Moderate | Gram-scale API synthesis |
Transannular Cyclization | Bicyclic Lactam | Asymmetric Catalysis | High | Library synthesis |
Buchwald-Hartwig | Halogenated Pyridines | Chiral Pool Derivation | Variable | Hybrid Ligand Preparation |
Introduction of the pyridin-3-yl moiety at the DBH bridgehead position (C2) relies primarily on transition-metal-catalyzed cross-coupling. The Buchwald-Hartwig amination of 3,5-dihalopyridines with Boc-protected DBH precursors enables efficient N-arylation under palladium catalysis [1] [9]. This method achieves regiospecific attachment at the pyridine’s 3-position, yielding intermediates such as tert-butyl (1S,4S)-2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate. Subsequent acidic deprotection (e.g., trifluoroacetic acid) generates the pharmaceutically active free base. Alternative approaches include Sonogashira coupling for alkynyl-linked pyridines, though N-arylation remains dominant due to superior atom economy. Stereochemical integrity is preserved by employing mild conditions (≤80°C) during coupling to prevent racemization [1] [4]. The C2-pyridinyl linkage is indispensable for α4β2 nAChR binding, as verified through radioligand displacement assays showing Ki values <1 nM [6].
Table 2: Pyridinyl Substitution Methodologies
Strategy | Reagents/Conditions | Key Intermediate | Advantage |
---|---|---|---|
Buchwald-Hartwig | Pd₂(dba)₃, BINAP, toluene, 110°C | Boc-DBH-pyridinyl adducts | High regioselectivity |
Acidic Deprotection | TFA/DCM, rt | (1S,4S)-2-(Pyridin-3-yl)-DBH·TFA salt | Mild deprotection |
Reductive Amination | Pyridine-3-carbaldehyde, NaBH₄ | N-Alkylated analogs | Functional group tolerance |
Enantioselective derivatization of the DBH scaffold leverages asymmetric palladium catalysis. Suzuki-Miyaura couplings with arylboronic acids install substituents at the pyridine’s 5-position, enhancing α4β2 receptor affinity and selectivity. For example, microwave-assisted coupling (Biotage® Initiator) at 150°C achieves near-quantitative conversion to biaryl derivatives within 10 minutes [9]. Chiral auxiliaries attached to the DBH nitrogen enable diastereoselective alkylations, though their removal requires additional steps. Modern approaches employ Pd-catalyzed C–H activation for direct C3-functionalization of the pyridine ring, bypassing pre-halogenated precursors. These methods yield analogs like (1S,4S)-2-[5-[(1S,2R)-2-(2-methoxyethyl)cyclopropyl]pyridin-3-yl]-2,5-diazabicyclo[2.2.1]heptane, exhibiting sub-nanomolar binding (Kᵢ = 0.5 nM) [1] [2]. Crucially, ligand design (e.g., (R)-BINAP) preserves the (1S,4S) configuration while modulating electronic properties.
The hydrochloride and trifluoroacetate salts of DBH-pyridinyl compounds exhibit problematic hygroscopicity, leading to dimerization and decomposition during storage—a limitation observed in lead compounds like ABT-594 [1] [5]. Salt engineering identifies non-hygroscopic alternatives:
Table 3: Stability Comparison of Salt Forms
Salt Form | Hygroscopicity | Storage Stability | Dimerization Risk |
---|---|---|---|
Trifluoroacetate | High | Days (decomposition) | Severe |
Hydrochloride | Moderate | Weeks | Moderate |
Dithiocarbamate | Low | >6 months | Negligible |
Besylate | Low | >12 months | Negligible |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4